Enzymatic Stability: Superior Resistance to Key Peptidases vs. Met-Enkephalin
Dalamid (DAME-NH2) exhibits significantly greater resistance to inactivation by enkephalin-hydrolyzing enzymes compared to both the natural peptide Met-enkephalin (ME) and its carboxylic acid analog [D-Ala2,Met5]-enkephalin (DAME). The resistance is quantified by the shift in potency in an isolated mouse vas deferens (MVD) assay in the presence of specific peptidase inhibitors [1].
| Evidence Dimension | Resistance to enkephalin-hydrolyzing enzymes (amastatin-sensitive aminopeptidase (AsA), phosphoramidon-sensitive endopeptidase-24.11 (PsE), captopril-sensitive dipeptidyl carboxypeptidase I (CsD)) |
|---|---|
| Target Compound Data | Resistance to AsA: DAME-NH2 ≒ DAME > ME; Resistance to PsE: DAME-NH2 > DAME ≒ ME; Resistance to CsD: DAME-NH2 > DAME > ME. |
| Comparator Or Baseline | Met-enkephalin (ME) and [D-Ala2,Met5]-enkephalin (DAME) |
| Quantified Difference | Dalamid (DAME-NH2) demonstrates greater resistance than DAME to both PsE and CsD, and both analogs are more resistant than ME to all three enzymes. |
| Conditions | In vitro, isolated mouse vas deferens (MVD) assay, with peptidase inhibitors amastatin, phosphoramidon, and captopril. |
Why This Matters
This quantifiable increase in enzymatic resistance directly correlates with a longer duration of action and higher in vivo potency, which are critical for designing experiments requiring sustained receptor activation.
- [1] Ghoda, K., Iwao, K., Liu, X. F., & Kato, T. (1995). The in vitro and in vivo resistance of synthetic enkephalin analogs to three enkephalin-hydrolyzing enzymes. Regulatory Peptides, 59(1), 87-96. View Source
